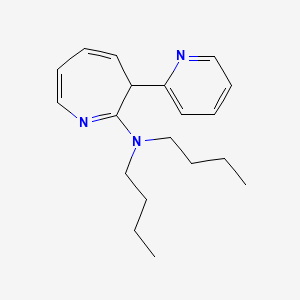
N,N-Dibutyl-3-(pyridin-2-YL)-3H-azepin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibutyl-3-(pyridin-2-YL)-3H-azepin-2-amine is a chemical compound that belongs to the class of azepines, which are seven-membered heterocyclic compounds containing nitrogen. This compound is characterized by the presence of a pyridine ring attached to the azepine structure, along with two butyl groups attached to the nitrogen atom. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibutyl-3-(pyridin-2-YL)-3H-azepin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-aminopyridine with a suitable dibutylamine derivative under controlled conditions. The reaction typically requires a solvent such as toluene and may involve the use of catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N,N-Dibutyl-3-(pyridin-2-YL)-3H-azepin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as TBHP, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: TBHP in toluene or ethyl acetate.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Electrophiles or nucleophiles in the presence of a suitable base or acid catalyst.
Major Products Formed:
Scientific Research Applications
N,N-Dibutyl-3-(pyridin-2-YL)-3H-azepin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Dibutyl-3-(pyridin-2-YL)-3H-azepin-2-amine involves its interaction with specific molecular targets and pathways. The pyridine ring and azepine structure allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine ring but differ in the amide linkage.
Imidazo[1,2-a]pyridines: These compounds have a fused imidazole and pyridine ring structure.
Uniqueness: N,N-Dibutyl-3-(pyridin-2-YL)-3H-azepin-2-amine is unique due to its azepine ring structure combined with the pyridine ring and dibutylamine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
62681-31-6 |
|---|---|
Molecular Formula |
C19H27N3 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N,N-dibutyl-3-pyridin-2-yl-3H-azepin-2-amine |
InChI |
InChI=1S/C19H27N3/c1-3-5-15-22(16-6-4-2)19-17(11-7-9-14-21-19)18-12-8-10-13-20-18/h7-14,17H,3-6,15-16H2,1-2H3 |
InChI Key |
HBCQZZKTBHRFOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=NC=CC=CC1C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















